molecular formula C21H22Cl2N4OS2 B10773661 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide

Cat. No.: B10773661
M. Wt: 481.5 g/mol
InChI Key: QOHFBKIKGAINLL-UHFFFAOYSA-N
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Description

Banyu (I) is a synthetic organic compound known for its diverse applications in scientific research and industry. It is characterized by its unique chemical structure, which allows it to interact with various biological and chemical systems. The compound has gained attention due to its potential in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Banyu (I) involves several synthetic routes, each with specific reaction conditions. One common method includes the coupling of key components such as cyclopentanone moiety, pyrazole moiety, and commercially available D-Valine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Banyu (I) is scaled up using optimized synthetic routes that ensure high yield and purity. The process typically involves the use of large-scale reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality. The industrial production methods are designed to be economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Banyu (I) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Banyu (I) involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through binding to active sites or regulatory regions of target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Banyu (I) can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

The compound 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22Cl2N4OS2C_{21}H_{22}Cl_2N_4OS_2, and it features a complex structure that includes a benzothiazole moiety, a sulfanyl group, and a piperidine derivative. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfanyl group may mimic natural substrates, allowing the compound to inhibit enzyme activity.
  • Receptor Modulation : The benzothiazole ring can enhance binding affinity to hydrophobic pockets in proteins, facilitating receptor modulation.

Biological Activity Overview

The compound has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one can inhibit bacterial growth and show promise against resistant strains.

Anticancer Potential

Several studies have investigated the anticancer properties of benzothiazole derivatives. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Neuroprotective Effects

A series of studies on related benzothiazole compounds have reported neuroprotective effects. They have been evaluated for their ability to mitigate neurotoxicity and provide protective effects against neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Antimicrobial Activity (PubMed)The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2 : Anticancer Activity (PMC)Induced apoptosis in human cancer cell lines with IC50 values indicating effective concentration ranges.
Study 3 : Neuroprotective Effects (Chemical Biology)Demonstrated reduction in oxidative stress markers in neuronal cultures.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while many benzothiazole derivatives exhibit biological activity, the unique combination of functional groups in this compound enhances its therapeutic potential.

CompoundStructureBiological Activity
Compound ABenzothiazole with methyl groupModerate antibacterial activity
Compound BBenzothiazole with hydroxyl groupHigh anticancer activity
This Compound Benzothiazole with sulfanyl and piperidineBroad-spectrum antimicrobial and anticancer effects

Properties

Molecular Formula

C21H22Cl2N4OS2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C21H22Cl2N4OS2/c22-16-3-1-13(9-17(16)23)11-27-7-5-15(6-8-27)25-20(28)12-29-21-26-18-4-2-14(24)10-19(18)30-21/h1-4,9-10,15H,5-8,11-12,24H2,(H,25,28)

InChI Key

QOHFBKIKGAINLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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